molecular formula C22H19N3O5S2 B14107567 methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B14107567
M. Wt: 469.5 g/mol
InChI Key: VTIBKMIAJGOTHT-UHFFFAOYSA-N
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Description

methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core functionalized with a dioxo group, a thiophen-2-yl ethyl substituent, and a benzoate ester moiety. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as seen in analogous compounds (e.g., ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate, CAS 1040682-29-8) . The dioxo group and thiophen-2-yl ethyl chain may enhance hydrogen-bonding interactions and lipophilicity, respectively, influencing bioactivity.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 2-[[2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O5S2/c1-30-21(28)15-6-2-3-7-16(15)23-18(26)13-25-17-9-12-32-19(17)20(27)24(22(25)29)10-8-14-5-4-11-31-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)

InChI Key

VTIBKMIAJGOTHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate . This intermediate can then be reacted with various electrophilic reagents to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrimidine carbonyl groups can yield pyrimidine alcohols.

Scientific Research Applications

Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, as a PARP-1 inhibitor, it binds to the active site of the PARP-1 enzyme, preventing it from repairing DNA damage in cancer cells, leading to cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core heterocyclic frameworks (e.g., pyrimidine, triazolone) and substituents (thiophen, aryl, or ester groups) but differ in substitution patterns, molecular weight, and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidin 2,4-dioxo; 3-(thiophen-2-yl)ethyl; benzoate ester ~500 (estimated) Potential kinase inhibitor; enhanced H-bonding via dioxo group -
Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate Thieno[3,2-d]pyrimidin 4-oxo; 7-phenyl; thioacetyl linkage 479.58 Lab use; structural analog with phenyl instead of thiophen-ethyl
Example 62 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidin 5-fluoro-3-(3-fluorophenyl)chromen-4-one; thiophen-3-carboxylate 560.2 Anticandidate; fluorinated aryl groups improve metabolic stability
{3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-(thiophen-2-ylmethyl)-triazol-2-yl}-acetic acid ethyl ester Triazolone Pyridinylmethylene; thiophen-methyl; ethyl ester ~400 (estimated) Moderate yield (66%); triazolone core may favor antimicrobial activity
Bis-pyrimidine derivatives Pyrimidine Dual pyrimidine cores; dimethylthieno[2,3-b]thiophene Variable Bis-heterocyclic systems with broad-spectrum biological activity

Key Observations

Core Structure Influence: The thieno[3,2-d]pyrimidin core in the target compound and ’s analog provides rigidity and planar geometry, facilitating interactions with enzyme active sites. Bis-heterocycles () leverage dual aromatic systems for enhanced π-π stacking, which may improve potency but increase molecular weight and synthetic complexity .

Dioxo groups (target compound) versus single oxo groups () may enhance hydrogen-bond donor capacity, critical for target engagement in kinase inhibition .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (Petasis reaction) and (Suzuki coupling), requiring regioselective functionalization of the thienopyrimidine core . Yields for triazolone derivatives (66–81%, ) suggest moderate efficiency compared to bis-heterocycles (), which often require multi-step purifications .

Biological Implications: Fluorinated analogs () demonstrate improved metabolic stability due to reduced oxidative metabolism, a trait the target compound may lack due to its non-fluorinated thiophen group . The benzoate ester in the target compound and ’s analog could serve as a prodrug motif, hydrolyzing in vivo to active carboxylic acid derivatives .

Biological Activity

Methyl 2-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H20N3O5S2
  • Molecular Weight : 470.5 g/mol
  • CAS Number : 1260928-49-1

Structural Features

The structure includes:

  • A thieno[3,2-d]pyrimidine core, which is known for its pharmacological significance.
  • A thiophene substituent that may enhance biological interactions.
  • An acetylamino group contributing to its reactivity and potential biological effects.

Anticancer Activity

Research has indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves interference with DNA synthesis and repair pathways, leading to cell cycle arrest and programmed cell death .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated efficacy against several viral infections by inhibiting viral replication processes. The incorporation of the thiophene moiety is believed to enhance these effects by improving binding affinity to viral targets .

Antioxidant Activity

Antioxidant properties are another area of interest. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, some derivatives have been reported to inhibit kinases that play critical roles in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Study 1: Anticancer Effects

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that modifications at the thiophene position significantly impacted their anticancer activity. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Study 2: Antiviral Screening

In another investigation, a library of thieno[3,2-d]pyrimidine compounds was screened for antiviral activity against influenza virus. Results indicated that several compounds effectively inhibited viral replication in vitro, suggesting potential therapeutic applications .

Comparative Analysis of Biological Activities

Biological ActivityCompound ClassMechanism of Action
AnticancerThieno[3,2-d]pyrimidinesDNA synthesis inhibition
AntiviralThieno[3,2-d]pyrimidinesViral replication inhibition
AntioxidantThieno[3,2-d]pyrimidinesFree radical scavenging
Enzyme InhibitionThieno[3,2-d]pyrimidinesKinase inhibition

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